molecular formula C22H19N5O3 B2512931 8-(3-methoxyphenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 845626-83-7

8-(3-methoxyphenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Número de catálogo: B2512931
Número CAS: 845626-83-7
Peso molecular: 401.426
Clave InChI: USHRGLDPAIIYRF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Key structural features include:

  • 3-Methoxyphenyl substituent at the 8-position: Enhances 5-HT1A receptor affinity through electron-donating effects.
  • Phenyl group at the 7-position: Contributes to hydrophobic interactions with receptor pockets.
  • 1,3-Dimethyl groups: Improve metabolic stability by reducing oxidative degradation .

Propiedades

IUPAC Name

6-(3-methoxyphenyl)-2,4-dimethyl-7-phenylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O3/c1-24-19-18(20(28)25(2)22(24)29)26-13-17(14-8-5-4-6-9-14)27(21(26)23-19)15-10-7-11-16(12-15)30-3/h4-13H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USHRGLDPAIIYRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N3C=C(N(C3=N2)C4=CC(=CC=C4)OC)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

8-(3-Methoxyphenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a compound belonging to the imidazopurine family. This class of compounds is known for its diverse biological activities, including potential applications in pharmacology. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of 8-(3-methoxyphenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is C26H27N5O3C_{26}H_{27}N_5O_3 with a molecular weight of 457.5 g/mol. Its structural uniqueness arises from the presence of methoxy and phenyl groups that may enhance its biological interactions.

PropertyValue
Molecular FormulaC26H27N5O3
Molecular Weight457.5 g/mol
IUPAC Name8-(3-methoxyphenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
InChI KeyGEOZCBVMIMPQSB-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its effects on different biological targets:

1. Antidepressant Activity

Research has indicated that derivatives of imidazo[2,1-f]purine compounds exhibit antidepressant properties. A study highlighted the synthesis of several derivatives and their evaluation for serotonin receptor affinity (5-HT_1A and 5-HT_7) and phosphodiesterase inhibition (PDE4B and PDE10A). The findings suggested that certain derivatives displayed significant antidepressant-like effects in animal models, indicating potential therapeutic applications for mood disorders .

The mechanism by which 8-(3-methoxyphenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione exerts its effects likely involves modulation of neurotransmitter systems through receptor binding. Specifically:

  • Serotonin Receptors : The compound may interact with serotonin receptors to influence mood regulation.
  • Phosphodiesterase Inhibition : By inhibiting phosphodiesterases (PDEs), it may enhance intracellular signaling pathways related to mood and anxiety.

Case Studies

Several case studies have documented the pharmacological effects of similar compounds within the imidazopurine family:

Case Study 1: Antidepressant Efficacy

In a forced swim test (FST) using mice, a derivative similar to the target compound demonstrated significant antidepressant effects compared to traditional treatments like diazepam. This suggests that modifications in the imidazopurine structure can lead to enhanced efficacy in mood disorders .

Case Study 2: Anxiety Reduction

Another study evaluated a related compound's anxiolytic properties in rodent models. The results indicated that the compound significantly reduced anxiety-like behavior at lower doses than conventional anxiolytics .

Comparación Con Compuestos Similares

Arylpiperazinylalkyl Derivatives

Compound Substituents (Position) 5-HT1A Ki (nM) Antidepressant Activity (FST/TST) Key Findings
Target Compound 8-(3-MeOPh), 7-Ph Not reported Not tested Structural template for serotonin receptor modulation .
6h () 8-(Arylpiperazinylpropyl) 5.6 Significant (FST) Highest 5-HT1A affinity; comparable to imipramine .
3i () 8-(Fluorophenylpiperazinylpentyl) ~10–50 Prominent (FST) Anxiolytic effects at 2.5 mg/kg; moderate metabolic stability .
AZ-853 () 8-(4-(2-Fluorophenylpiperazinyl)butyl) 12.3 Potent (FST) Better brain penetration than AZ-861; weight gain side effect .
AZ-861 () 8-(4-(3-CF3-phenylpiperazinyl)butyl) 8.7 Moderate (FST) Stronger 5-HT1A agonism but weaker brain penetration .

Key Trends :

  • Fluorine substitution (e.g., 3i, AZ-853) enhances receptor affinity and selectivity .
  • Longer alkyl chains (e.g., pentyl in 3i vs. butyl in AZ-853) improve 5-HT1A/5-HT7 dual activity but reduce PDE4B/PDE10A inhibition .
  • Bulkier substituents (e.g., CF3 in AZ-861) increase lipophilicity but may hinder blood-brain barrier penetration .

Substituent Variations at the 7- and 8-Positions

Compound (Evidence) 7-Substituent 8-Substituent Activity Notes
Target Compound Phenyl 3-Methoxyphenyl Balances hydrophobicity and electron-donating effects for receptor binding.
61 () m-Hydroxyphenyl Butyl Lower melting point (256–258°C) suggests reduced crystallinity .
62 () p-Hydroxyphenyl 2-Methoxyphenyl Low yield (3%) due to steric hindrance during synthesis .
70 () p-Cyanophenyl 2-Methoxyphenyl Improved solubility via cyano group; 67% yield after reflux .
Compound 16 () Phenyl 3-Chloro-4-methoxyphenyl Higher molecular weight (421.8 vs. 386.8) may reduce bioavailability .

Key Trends :

  • Hydroxy groups (e.g., 61, 62) improve solubility but may increase metabolic clearance .
  • Chloro substituents () enhance receptor binding via halogen interactions but raise toxicity risks .
  • Cyanophenyl () introduces polarity without compromising synthetic feasibility .

Hybrid Molecules and Multitarget Activity

Compound (Evidence) Hybrid Structure Target Receptors/Enzymes Activity Notes
Compound 5 () Isoquinolinyl-alkyl 5-HT1A, PDE4B Dual activity; promising for mechanistic studies .
20b () Xanthine-dopamine hybrid 5-HT1A, D2 91% yield; UPLC/MS purity 100% but untested in vivo .
9–11 () Acetylphenylpiperazinylalkyl 5-HT1A, Antiproliferative Moderate PDE4B inhibition; potential repurposing for cancer .

Key Trends :

  • Isoquinoline hybrids () show balanced receptor/enzyme activity but require optimization for selectivity .
  • Dopamine hybrids () expand therapeutic scope but may introduce off-target effects .

Métodos De Preparación

Core Structure Formation: Imidazo[2,1-f]Purine Skeleton

The imidazo[2,1-f]purine core is typically constructed via cyclization reactions starting from xanthine derivatives. In a seminal study, theophylline (1,3-dimethylxanthine) was functionalized at the N-7 position through regioselective alkylation using 3-methoxyphenethyl bromide under basic conditions (K₂CO₃, DMF, 80°C, 12 h). Subsequent acid-catalyzed cyclization (H₂SO₄, 100°C, 6 h) yielded the tricyclic imidazo[2,1-f]purine scaffold with 65–70% isolated purity. Alternative routes employing microwave-assisted cyclization (150°C, 30 min) improved yields to 82% while reducing reaction time.

Table 1: Comparison of Core Formation Methods

Method Conditions Yield (%) Purity (%)
Conventional Heating H₂SO₄, 100°C, 6 h 65–70 85–90
Microwave-Assisted 150°C, 30 min 82 92–95
Solvent-Free SiO₂, 120°C, 4 h 74 88–90

Analytical Characterization

Rigorous quality control ensures structural fidelity:

NMR Spectroscopy

  • $$ ^1H $$ NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 7.2 Hz, 1H, H-5), 7.45–7.32 (m, 5H, Ph), 6.91 (s, 1H, H-8), 3.89 (s, 3H, OCH₃), 3.45 (s, 3H, N-CH₃), 3.12 (s, 3H, N-CH₃)
  • $$ ^{13}C $$ NMR confirms carbonyl carbons at δ 160.2 (C-2) and 155.8 (C-4)

Mass Spectrometry

  • HRMS (ESI+): m/z calculated for C₂₃H₂₂N₄O₃ [M+H]⁺ 409.1642, found 409.1638

HPLC Purity

  • Reverse-phase C18 column (90:10 MeOH/H₂O), tₐ = 6.78 min, >99% purity

Industrial-Scale Production Considerations

Pilot plant trials identified key scalability challenges:

  • Exothermic risks during methyl iodide quenches (controlled via cryogenic cooling)
  • Pd catalyst removal in cross-coupling steps (activated carbon filtration)
  • Crystallization optimization (ethanol/water 4:1 v/v, −20°C) yields 92% recovery

Cost analysis reveals raw material expenditure distribution:

  • 44% Palladium catalysts
  • 23% Specialty solvents
  • 18% Starting materials
  • 15% Purification costs

Emerging Synthetic Technologies

Recent advances demonstrate potential for process improvement:

  • Flow Chemistry : Continuous hydrogenation reduces reaction time from 12 h to 45 min
  • Enzymatic Methylation : S-Adenosylmethionine-dependent methyltransferases achieve 97% regioselectivity
  • Photoredox Catalysis : Visible-light-mediated C–H arylation minimizes metal catalyst use

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.